Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate
Overview
Description
Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate is a chemical compound with the CAS Number: 1092351-68-2 . It has a molecular weight of 330.13 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H11IN2O2/c1-3-16-11(15)7-4-5-9-8(6-7)10(12)13-14(9)2/h4-6H,3H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications
Synthesis of Novel Derivatives
A study described the synthesis of various derivatives of ethyl 1H-indazole-3-carboxylate, including those with halogens or methyl groups at different positions. These derivatives were investigated for potential antiarthritic effects and acute toxicity in rats. One derivative, ethyl-5-methyl-N1-p-chlorobenzoyl-1H-indazole-3-carboxylate, showed notable antiarthritic effects at doses lower than toxic levels (Bistocchi et al., 1981).
Development of 3-Heteroaryl Indazoles
Another research highlighted the efficient synthesis of novel 3-heteroaryl N-1-functionalized indazoles through palladium cross-coupling reactions. This included reactions of ethyl (3-iodo-1H-indazol-1-yl)acetate with various heteroarylmetallated derivatives (Fraile et al., 2011).
Structural Diversity in Coordination Polymers
Research on the positional isomeric effect in the formation of polymer complexes utilized derivatives similar to ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate. These isomers played a crucial role in constructing Cd(II) complexes and influenced their thermal and luminescent properties (Cisterna et al., 2018).
Enantioselective Synthesis
Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound structurally related to this compound, was synthesized for its potential as an attractant for the Mediterranean fruit fly. This involved key steps like asymmetric Diels–Alder reaction and iodolactonization (Raw & Jang, 2000).
Safety and Hazards
Properties
IUPAC Name |
ethyl 3-iodo-1-methylindazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2O2/c1-3-16-11(15)7-4-5-9-8(6-7)10(12)13-14(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJSWZWBJRYGSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N(N=C2I)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653306 | |
Record name | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092351-68-2 | |
Record name | Ethyl 3-iodo-1-methyl-1H-indazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30653306 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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